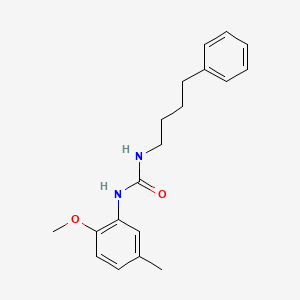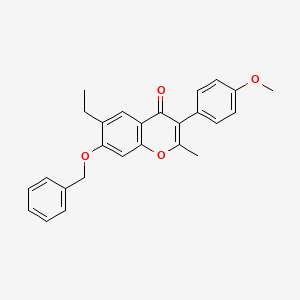
N,N-dimethyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMOM or DMOM-5 and is a member of the pyridine family of compounds. DMOM-5 is a potent inhibitor of protein kinase CK2, which plays a crucial role in regulating various cellular processes.
Mécanisme D'action
DMOM-5 exerts its effects by inhibiting the activity of protein kinase CK2. This enzyme plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of protein kinase CK2, DMOM-5 can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
DMOM-5 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, DMOM-5 has also been shown to have anti-inflammatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMOM-5 for lab experiments is its specificity for protein kinase CK2. This compound has been shown to selectively inhibit the activity of this enzyme, without affecting the activity of other kinases. However, one of the limitations of DMOM-5 is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of DMOM-5. One of the most promising areas of research is the development of DMOM-5 analogs with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of DMOM-5 in vivo, as most studies to date have been conducted in vitro. Finally, the potential applications of DMOM-5 in other fields of research, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of DMOM-5 is a complex process that involves several steps. The first step involves the formation of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethylaminopyridine in the presence of triethylamine to yield DMOM-5.
Applications De Recherche Scientifique
DMOM-5 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of DMOM-5 is in the field of cancer research. DMOM-5 has been shown to inhibit the growth of cancer cells by targeting protein kinase CK2, which is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
N,N-dimethyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-12-10(15-13-7)8-4-5-9(11-6-8)14(2)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAXUVGURYQJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5144170.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)
![1-{3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5144196.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5144222.png)
![N-benzyl-5-[(3,4-difluorophenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5144233.png)


![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)